N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide
Overview
Description
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a thiazole ring, a benzylpiperazine moiety, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon, such as a benzyl halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system. The thiazole ring may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-phenylbenzamide
- N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzamide
Uniqueness
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds that may have different substituents on the benzamide ring, leading to variations in their biological activity and chemical behavior.
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c24-19-8-6-18(7-9-19)22(30)26-23-25-20(16-31-23)14-21(29)28-12-10-27(11-13-28)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLAIPZXNWVUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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